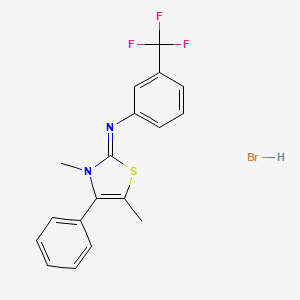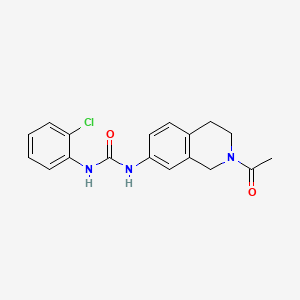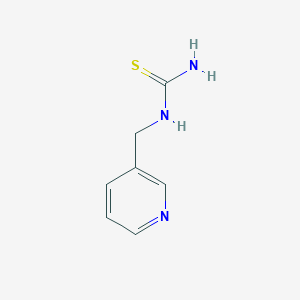
N-(3-pyridinylmethyl)thiourea
概要
説明
N-(3-pyridinylmethyl)thiourea is an organosulfur compound with the molecular formula C7H9N3S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-pyridinylmethyl group
作用機序
Target of Action
N-(3-pyridinylmethyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It can be inferred from the properties of thiourea derivatives that they interact with their targets, leading to changes that result in their diverse biological applications .
Biochemical Pathways
Thiourea derivatives, including this compound, have been shown to affect various biochemical pathways. For instance, they have been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . These enzymes are involved in various biochemical pathways, including carbohydrate metabolism and neurotransmission .
Pharmacokinetics
It is known that thiourea is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound likely has a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure route has been recognized as a factor that can influence the metabolism of related compounds in animals . .
生化学分析
Biochemical Properties
N-(3-pyridinylmethyl)thiourea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can form coordination complexes with metal ions, which can further modulate the activity of metalloenzymes . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression patterns, affecting the production of specific proteins and enzymes. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering their activity . These effects underscore the compound’s potential as a modulator of cellular function and a tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and coordination bonds . By binding to the active sites of enzymes, this compound can inhibit their activity, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions highlight the compound’s potential as a biochemical tool for studying molecular mechanisms and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health . At higher doses, this compound can induce significant changes in cellular processes, including enzyme inhibition, alterations in gene expression, and metabolic disturbances . Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular damage and organ dysfunction . These dosage effects underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, this compound can interact with cofactors, such as metal ions, which are essential for enzyme activity . These interactions highlight the compound’s potential as a modulator of metabolic pathways and a tool for studying metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, this compound can bind to proteins, which can influence its localization and accumulation within cells and tissues . These transport and distribution properties highlight the importance of understanding the factors that regulate the movement of this compound within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to mitochondria, where it can influence metabolic processes and energy production . These subcellular localization properties underscore the importance of understanding the spatial distribution of this compound within cells.
準備方法
Synthetic Routes and Reaction Conditions
N-(3-pyridinylmethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-pyridinylmethylamine with thiocarbonyldiimidazole (TCDI) in an organic solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields the desired product after purification .
Another method involves the reaction of 3-pyridinylmethylamine with carbon disulfide (CS2) and an alkylating agent like methyl iodide (CH3I) under basic conditions. This method also produces this compound with good yields .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of aqueous polysulfide solutions in continuous-flow reactors has been reported to be effective for the large-scale production of thiourea derivatives .
化学反応の分析
Types of Reactions
N-(3-pyridinylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiourea derivatives
科学的研究の応用
類似化合物との比較
N-(3-pyridinylmethyl)thiourea can be compared with other thiourea derivatives such as:
- N-phenylthiourea
- Benzylthiourea
- N,N’-dimethylthiourea
Compared to these compounds, this compound exhibits unique properties due to the presence of the pyridinylmethyl group. This group enhances its binding affinity to certain enzymes and receptors, making it more effective as a urease inhibitor and in other biological applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and interact with specific molecular targets, making it a valuable tool in research and development.
特性
IUPAC Name |
pyridin-3-ylmethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUGONKKOKQBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIETHYLPROPANAMIDE](/img/structure/B2641005.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2641006.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2641008.png)
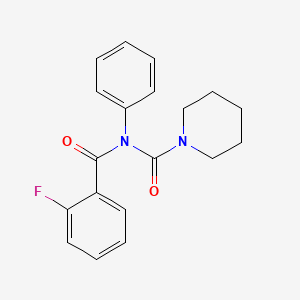

![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2641014.png)
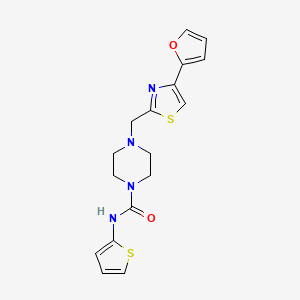
![1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2641020.png)
![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2641021.png)
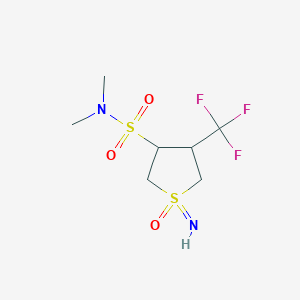
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2641024.png)
![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)
